molecular formula C16H13N3O2 B14346124 3-[(E)-(Methylimino)methyl]-1-oxo-2-phenylquinoxalin-1-ium-4(1H)-olate CAS No. 93202-15-4

3-[(E)-(Methylimino)methyl]-1-oxo-2-phenylquinoxalin-1-ium-4(1H)-olate

Cat. No.: B14346124
CAS No.: 93202-15-4
M. Wt: 279.29 g/mol
InChI Key: HHFXNHLCJQIUPA-UHFFFAOYSA-N
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Description

3-[(E)-(Methylimino)methyl]-1-oxo-2-phenylquinoxalin-1-ium-4(1H)-olate is a complex organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by its unique structure, which includes a quinoxaline core with various functional groups attached, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(Methylimino)methyl]-1-oxo-2-phenylquinoxalin-1-ium-4(1H)-olate typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinoxaline-1,4-dione with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(Methylimino)methyl]-1-oxo-2-phenylquinoxalin-1-ium-4(1H)-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The functional groups attached to the quinoxaline core can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxalines.

Scientific Research Applications

3-[(E)-(Methylimino)methyl]-1-oxo-2-phenylquinoxalin-1-ium-4(1H)-olate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-[(E)-(Methylimino)methyl]-1-oxo-2-phenylquinoxalin-1-ium-4(1H)-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoxaline: A simpler analog with similar structural features but lacking the additional functional groups.

    Quinoxaline N-oxides: Oxidized derivatives with different chemical properties.

    Dihydroquinoxalines: Reduced forms with distinct reactivity.

Uniqueness

3-[(E)-(Methylimino)methyl]-1-oxo-2-phenylquinoxalin-1-ium-4(1H)-olate is unique due to its specific functional groups and the resulting chemical and biological properties

Properties

CAS No.

93202-15-4

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

N-methyl-1-(1-oxido-4-oxo-3-phenylquinoxalin-4-ium-2-yl)methanimine

InChI

InChI=1S/C16H13N3O2/c1-17-11-15-16(12-7-3-2-4-8-12)19(21)14-10-6-5-9-13(14)18(15)20/h2-11H,1H3

InChI Key

HHFXNHLCJQIUPA-UHFFFAOYSA-N

Canonical SMILES

CN=CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C3=CC=CC=C3

Origin of Product

United States

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